molecular formula C12H14IN B14293953 Isoquinolinium, 2-(1-methylethyl)-, iodide CAS No. 124772-32-3

Isoquinolinium, 2-(1-methylethyl)-, iodide

Cat. No.: B14293953
CAS No.: 124772-32-3
M. Wt: 299.15 g/mol
InChI Key: AVSUEEVZEFABIZ-UHFFFAOYSA-M
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Description

Isoquinolinium, 2-(1-methylethyl)-, iodide is a quaternary ammonium compound derived from isoquinoline It is characterized by the presence of an isoquinolinium core with a 2-(1-methylethyl) substituent and an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolinium, 2-(1-methylethyl)-, iodide typically involves the quaternization of isoquinoline with an appropriate alkylating agent. One common method is the reaction of isoquinoline with 2-bromo-1-methylethane in the presence of a base such as potassium carbonate, followed by treatment with sodium iodide to exchange the bromide for iodide . The reaction conditions generally include:

    Solvent: Acetonitrile or ethanol

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 2-(1-methylethyl)-, iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.

    Oxidation: The isoquinolinium core can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the isoquinolinium structure.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of isoquinolinium derivatives with different anions.

    Oxidation: Formation of isoquinoline N-oxides.

    Reduction: Formation of reduced isoquinolinium compounds.

Mechanism of Action

The mechanism of action of isoquinolinium, 2-(1-methylethyl)-, iodide involves its interaction with specific molecular targets. The quaternary ammonium structure allows it to interact with negatively charged biomolecules, potentially disrupting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Isoquinolinium, 2-(1-methylethyl)-, bromide
  • Isoquinolinium, 2-(1-methylethyl)-, chloride
  • Isoquinolinium, 2-(1-methylethyl)-, sulfate

Uniqueness

Isoquinolinium, 2-(1-methylethyl)-, iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its bromide and chloride counterparts. The iodide ion can also participate in specific chemical reactions that other halides may not .

Properties

CAS No.

124772-32-3

Molecular Formula

C12H14IN

Molecular Weight

299.15 g/mol

IUPAC Name

2-propan-2-ylisoquinolin-2-ium;iodide

InChI

InChI=1S/C12H14N.HI/c1-10(2)13-8-7-11-5-3-4-6-12(11)9-13;/h3-10H,1-2H3;1H/q+1;/p-1

InChI Key

AVSUEEVZEFABIZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)[N+]1=CC2=CC=CC=C2C=C1.[I-]

Origin of Product

United States

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